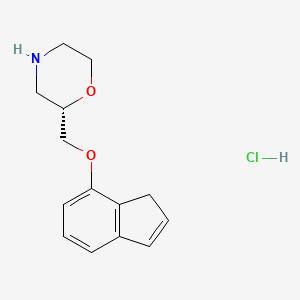

Indeloxazine hydrochloride, (S)-

Description

Historical Context of Indeloxazine (B1208973) Research

Indeloxazine was first developed by Yamanouchi Pharmaceutical Co., Ltd. and was marketed as a racemic mixture under the trade names Elen and Noin. wikipedia.org It was introduced in Japan and South Korea in 1988 for the treatment of psychiatric and neurological symptoms associated with cerebrovascular diseases, such as depression following a stroke. wikipedia.org Early research in the late 1980s and early 1990s characterized indeloxazine as a "cerebral activator" and a "cerebral metabolic enhancer." nih.gov These initial preclinical studies on the racemic compound, indeloxazine hydrochloride, revealed its influence on the central monoaminergic systems. nih.gov

The drug was reported to facilitate learned behaviors in animal models and to lessen learning disturbances caused by cerebral ischemia. nih.gov However, indeloxazine was withdrawn from the market in 1998, with reports citing a lack of effectiveness. wikipedia.org Despite its withdrawal, the foundational research into its mechanisms of action, including its effects as a serotonin (B10506) releasing agent, norepinephrine (B1679862) reuptake inhibitor, and NMDA receptor antagonist, paved the way for further investigation into its constituent isomers. wikipedia.org

Significance of the (S)-Stereoisomer in Research Contexts

The focus on the (S)-stereoisomer of indeloxazine, also referred to in some research as the (+)-isomer or AS1069562, is rooted in the pharmacological principle of chirality. nih.gov Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), can interact differently with the body's chiral biological systems, such as receptors and enzymes. This can lead to one enantiomer having a more potent desired effect, a different pharmacological action, or a better side-effect profile than the other. mdpi.com

Overview of Preclinical Research Trajectories for (S)-Indeloxazine Hydrochloride

Preclinical research has begun to delineate a distinct pharmacological profile for the (S)-isomer of indeloxazine, particularly in the context of neurotransmitter modulation and its potential therapeutic applications.

Initial studies on the racemic mixture established that indeloxazine inhibits the reuptake of both serotonin and norepinephrine. nih.gov It was also found to enhance the release of serotonin and acetylcholine (B1216132), the latter effect being mediated through the 5-HT4 receptor. wikipedia.orgnih.govresearchgate.net Animal models demonstrated that the racemic compound possessed nootropic, neuroprotective, and antidepressant-like effects. wikipedia.org

More recent research focusing specifically on the (S)-isomer, often designated as AS1069562, has explored its potential as an analgesic. These studies have shown that it exerts antinociceptive effects in animal models of pain, including those for spinal hypersensitivity and myalgia. nih.govresearchgate.net This research trajectory often involves comparative studies with established antidepressants that also have analgesic properties, such as duloxetine (B1670986) and amitriptyline. nih.gov

The mechanism of action for the (S)-isomer appears to be multifaceted. Beyond its primary action as a serotonin and norepinephrine reuptake inhibitor, it has also shown an affinity for 5-HT1A and 5-HT3 receptors. nih.gov This broader receptor profile may contribute to its distinct effects. Furthermore, investigations into the relationship between serotonin transporter (SERT) occupancy and analgesic efficacy have been conducted. These studies suggest that a specific threshold of SERT occupancy by the (S)-isomer may be necessary to achieve a significant analgesic effect in preclinical models. researchgate.net

Interactive Data Table: Preclinical Findings on Indeloxazine and its (S)-Isomer

| Compound Studied | Model/System | Key Finding | Reference |

| Indeloxazine (Racemate) | Rat Frontal Cortex (Microdialysis) | Increased extracellular levels of serotonin and norepinephrine. | nih.gov |

| Indeloxazine (Racemate) | Rat Cortical Synaptosomes | Significantly enhanced spontaneous serotonin release. | nih.gov |

| Indeloxazine (Racemate) | Scopolamine-Treated Rats | Ameliorated impairment of passive avoidance learning. | researchgate.net |

| Indeloxazine (Racemate) | Rat Frontal Cortex (Microdialysis) | Increased acetylcholine release, an effect mediated by 5-HT4 receptors. | researchgate.net |

| (S)-Indeloxazine (AS1069562) | Mouse Model (PGE2-Induced Allodynia) | Significantly suppressed allodynia. | nih.gov |

| (S)-Indeloxazine (AS1069562) | Mouse Model (PGF2α-Induced Allodynia) | Significantly ameliorated allodynia. | nih.gov |

| (S)-Indeloxazine (AS1069562) | Receptor Binding Assays | Exhibited affinity for 5-HT1A and 5-HT3 receptors. | nih.gov |

| (S)-Indeloxazine (AS1069562) | Reserpine-Induced Myalgia Rats | Attenuated muscular hyperalgesia; analgesic effect correlated with SERT occupancy. | researchgate.net |

Properties

CAS No. |

76489-35-5 |

|---|---|

Molecular Formula |

C14H18ClNO2 |

Molecular Weight |

267.75 g/mol |

IUPAC Name |

(2S)-2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride |

InChI |

InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H/t12-;/m0./s1 |

InChI Key |

KEBHLNDPKPIPLI-YDALLXLXSA-N |

Isomeric SMILES |

C1CO[C@@H](CN1)COC2=CC=CC3=C2CC=C3.Cl |

Canonical SMILES |

C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl |

Origin of Product |

United States |

Preclinical Pharmacological Profile of S Indeloxazine Hydrochloride

Neuroprotective Effects in Animal Models

(S)-Indeloxazine hydrochloride has demonstrated significant neuroprotective properties in preclinical studies, particularly in models of cerebral ischemia and hypoxia. These effects are attributed to its influence on brain energy metabolism and the preservation of neuronal integrity.

Efficacy in Cerebral Ischemia Models

In animal models of cerebral ischemia, (S)-Indeloxazine hydrochloride has shown promise in mitigating the deleterious effects of reduced blood flow to the brain. Studies in rats subjected to middle cerebral artery occlusion revealed that indeloxazine (B1208973) can ameliorate cerebral function during the chronic phase of ischemia. nih.gov Specifically, it has been observed to improve learning disturbances induced by cerebral ischemia in gerbils. nih.gov The neuroprotective effects are partly attributed to its ability to enhance central monoaminergic systems. nih.gov The (+)-isomer of indeloxazine, which corresponds to the (S)-enantiomer, has been shown to have greater anti-hypoxic potency than the (-)-isomer, a characteristic linked to the inhibition of serotonin (B10506) uptake.

Effects on Brain Energy and Glucose Metabolism in Ischemia

A key aspect of the neuroprotective action of (S)-Indeloxazine hydrochloride lies in its ability to modulate brain energy and glucose metabolism, which are severely compromised during ischemic events. In a rat model of four-vessel occlusion, treatment with indeloxazine hydrochloride led to slight increases in the levels of ATP and total adenine (B156593) nucleotides. nih.gov This intervention also resulted in a modest improvement in the metabolism of 14C-2-deoxyglucose, particularly in brain regions such as the hippocampus, cortex, and thalamus, compared to untreated ischemic animals. nih.gov These findings suggest that by enhancing energy production and glucose utilization, indeloxazine may protect the brain from ischemic damage. nih.govlookchem.com Research indicates that indeloxazine restored ATP levels by 15–20% in four-vessel occlusion rat models, which correlated with improved glucose uptake in the hippocampus and cortex.

Impact on Neuronal Integrity and Function in Hypoxic Conditions

(S)-Indeloxazine hydrochloride has been shown to protect neuronal integrity and function under hypoxic conditions. One of the mechanisms contributing to this is its ability to prolong the survival time of mice subjected to anoxia. nih.gov This anti-hypoxic activity is a distinguishing feature compared to some other cerebral metabolic enhancers. nih.gov The neuroprotective effects in hypoxic conditions are thought to be linked to its ability to inhibit serotonin uptake, with the (+)-isomer demonstrating significantly higher potency in this regard.

Nootropic and Cognitive Enhancement Activities in Animal Models

Beyond its neuroprotective effects, (S)-Indeloxazine hydrochloride has been investigated for its nootropic, or cognitive-enhancing, properties in various animal models of learning and memory impairment.

Amelioration of Learning and Memory Impairment

Indeloxazine hydrochloride has been shown to ameliorate learning and memory deficits in different animal models. For instance, it has been effective in improving memory performance in mice with cycloheximide-induced amnesia. oup.com This effect is thought to be mediated, at least in part, by the enhancement of acetylcholine (B1216132) release in the frontal cortex through the activation of 5-HT4 receptors. Furthermore, indeloxazine has been observed to facilitate learned behaviors in rats, suggesting a positive influence on central monoaminergic systems. Studies have also shown its effectiveness in ameliorating learning disturbances caused by cerebral ischemia in gerbils. nih.gov

Effects on Passive Avoidance Behavior

The effects of (S)-Indeloxazine hydrochloride on passive avoidance behavior, a test used to assess learning and memory, have been documented in several studies. In rats with disrupted cholinergic transmission, a model for memory impairment, indeloxazine prolonged the latency to enter a dark compartment, indicating an improvement in passive avoidance learning. nih.gov This effect was observed in both mature and aged rats. nih.gov Similarly, in senescence-accelerated mice (SAM), a model for age-related cognitive decline, indeloxazine significantly prolonged the step-through latency in a passive avoidance task. nih.gov In rats with focal cerebral ischemia, oral administration of indeloxazine also significantly increased the step-through latency in the passive avoidance test. nih.gov These findings suggest that indeloxazine can facilitate cerebral functions related to memory. nih.govnih.gov

Interactive Data Tables

Effects of Indeloxazine Hydrochloride on Brain Metabolism in Ischemic Rats

| Parameter | Observation in Indeloxazine-Treated Group | Brain Regions Affected | Reference |

| ATP and Total Adenine Nucleotides | Slight Increase | Not specified | nih.gov |

| 14C-2-Deoxyglucose Metabolism | Slight Improvement | Hippocampus, Cortex, Thalamus | nih.gov |

| ATP Levels | 15-20% Restoration | Hippocampus, Cortex |

Effects of Indeloxazine Hydrochloride on Passive Avoidance Behavior

| Animal Model | Effect of Indeloxazine | Key Finding | Reference |

| Rats with Cholinergic Disruption | Prolonged latency to enter dark compartment | Amelioration of impaired passive avoidance | nih.gov |

| Senescence-Accelerated Mice (SAM-P/8) | Significantly prolonged step-through latency | Facilitatory effect on cerebral functions | nih.gov |

| Rats with Focal Cerebral Ischemia | Significantly prolonged latency of step-through | Amelioration of cerebral function in chronic ischemia | nih.gov |

Facilitation of Cholinergic Transmission in Learning Models

(S)-Indeloxazine hydrochloride has demonstrated a significant capacity to facilitate cholinergic neurotransmission in preclinical studies, which is closely linked to its effects on learning and memory. In rat models, indeloxazine has been shown to increase the extracellular concentration of acetylcholine in the frontal cortex. nih.gov This neurochemical effect is believed to contribute to its ability to improve performance in learning tasks.

Research using passive avoidance learning paradigms in rats has shown that indeloxazine can ameliorate learning deficits induced by the disruption of the cholinergic system. nih.gov For instance, learning impairments caused by agents like scopolamine (B1681570) (a muscarinic receptor antagonist) or by lesions to the nucleus basalis magnocellularis were counteracted by the administration of indeloxazine. nih.gov The compound was effective when given before training and also showed an ameliorating effect when administered immediately after training in rats with lesions. nih.gov

Further investigation into the mechanism reveals that the facilitation of acetylcholine release by indeloxazine is not a direct action but is mediated by the serotonergic system. The effect is dependent on endogenous serotonin and involves the activation of cortical 5-HT4 receptors. researchgate.net Studies using in vivo microdialysis in rats showed that the increase in acetylcholine output prompted by indeloxazine was significantly attenuated by the depletion of serotonin and by the local application of 5-HT4 receptor antagonists. researchgate.net This suggests a complex interplay between the serotonergic and cholinergic systems, where indeloxazine's primary action on serotonin reuptake and release indirectly enhances cholinergic function, thereby facilitating learning processes. nih.govresearchgate.net

Comparative Analyses with Other Cognitive Enhancers in Preclinical Settings

In comparative preclinical studies, (S)-indeloxazine hydrochloride has been differentiated from other cognitive enhancers, often referred to as nootropics or cerebral metabolic enhancers, by its distinct pharmacological profile. While many such agents aim to improve cognitive function, indeloxazine's broader mechanism of action appears to confer a wider range of effects. nih.govresearchgate.net

Another comparative study evaluated indeloxazine against piracetam (B1677957) and aniracetam (B1664956) in passive avoidance and forced swimming tests in rodents. researchgate.net The results indicated that indeloxazine possessed activity in both models, suggesting potential for ameliorating impaired brain functions and antidepressant-like activity. researchgate.net Conversely, piracetam and aniracetam were found to have weak and non-significant pharmacological actions in these specific tests. researchgate.net

Table 1: Comparative Effects of Indeloxazine and Other Cognitive Enhancers in Preclinical Models

| Compound | Effect on Passive Avoidance Learning | Effect on Forced Swimming Test | Primary Mechanism of Action |

|---|---|---|---|

| Indeloxazine Hydrochloride | Ameliorates impairment nih.govresearchgate.net | Reduces immobility (antidepressant-like effect) researchgate.net | Serotonin/Norepinephrine (B1679862) reuptake inhibitor, enhances 5-HT release nih.govmedchemexpress.com |

| Piracetam | No significant effect nih.govresearchgate.net | Weak and non-significant effect researchgate.net | Modulates glutamate (B1630785) receptors |

| Aniracetam | Not specified, but weak effect in test paradigm researchgate.net | Weak and non-significant effect researchgate.net | Modulates AMPA receptors |

| Bifemelane | No significant effect on learned behavior nih.gov | Not specified | Monoamine oxidase inhibitor, enhances acetylcholine release |

Anticonvulsant Properties in Preclinical Investigations

Preclinical research has identified anticonvulsant properties of (S)-indeloxazine hydrochloride. nih.govwikipedia.org Studies using rat models of kindled seizures from the amygdala, which is considered a model for secondarily generalized seizures in humans, have demonstrated the efficacy of indeloxazine. nih.gov

In these investigations, indeloxazine was shown to dose-dependently suppress the kindled seizure and shorten the duration of the evoked amygdaloid afterdischarge. nih.gov A comparative analysis of its anticonvulsant profile revealed similarities to the antidepressant imipramine. nih.gov However, its actions were distinct from those of established anticonvulsant drugs such as phenytoin, diazepam, and ethanol. nih.gov This suggests that the mechanism underlying indeloxazine's anticonvulsant effects may be related to its influence on monoaminergic systems in the brain, rather than the mechanisms employed by traditional antiepileptic drugs. nih.gov

Antidepressant-Like Effects in Animal Behavioral Assays

The forced swimming test (FST) is a widely used behavioral assay in rodents to screen for potential antidepressant efficacy. nih.govjneurology.com In this paradigm, (S)-indeloxazine hydrochloride has consistently demonstrated antidepressant-like effects. researchgate.netnih.gov

In studies involving both standard ICR mice and the senescence-accelerated mouse (SAMP8//YAN) model, indeloxazine administration led to an increase in active, escape-oriented behaviors, such as the number of wheel rotations in a modified FST. nih.gov This effect is interpreted as a reduction in the "behavioral despair" or immobility that is characteristic of depressive-like states in this model. nih.gov Similarly, other studies have reported that indeloxazine shortens the duration of immobility in the FST in rodents, an effect it shares with established antidepressants like amitriptyline. researchgate.net

Table 2: Effects of Indeloxazine Hydrochloride in the Forced Swimming Test

| Animal Model | Observed Effect of Indeloxazine | Reference |

|---|---|---|

| ICR Mice | Increased number of wheel rotations (reduced despair behavior) | nih.gov |

| SAMP8//YAN Mice | Increased number of wheel rotations (reduced despair behavior) | nih.gov |

| Rodents (unspecified) | Shortened immobility time | researchgate.net |

The antidepressant-like effects of (S)-indeloxazine hydrochloride observed in behavioral assays are strongly supported by its significant impact on central monoaminergic systems, particularly serotonin (5-HT) and norepinephrine (NE). nih.govnih.gov These neurotransmitter systems are key targets for most antidepressant medications. nih.gov

In vitro and in vivo studies have characterized indeloxazine as a potent inhibitor of both serotonin and norepinephrine reuptake. nih.govmedchemexpress.com Microdialysis studies in freely moving rats have shown that indeloxazine dose-dependently increases the extracellular levels of both serotonin and norepinephrine in the frontal cortex. nih.gov A distinctive feature of indeloxazine is its additional ability to enhance the spontaneous release of serotonin from cortical synaptosomes. nih.gov

This dual action of blocking reuptake and facilitating release distinguishes it from some other antidepressants. For example, while its potency in inhibiting serotonin and norepinephrine uptake is comparable to that of amitriptyline, indeloxazine has a much stronger effect on increasing extracellular serotonin levels. nih.gov These findings suggest that the antidepressant properties of indeloxazine are mediated by its robust enhancement of both serotonergic and noradrenergic neurotransmission. nih.gov

Mechanisms of Action of S Indeloxazine Hydrochloride

Neurotransmitter System Modulation

(S)-Indeloxazine hydrochloride exerts its effects through a complex interplay with several key neurotransmitter systems, primarily by altering the availability and action of norepinephrine (B1679862), serotonin (B10506), and acetylcholine (B1216132).

Norepinephrine Reuptake Inhibition

A primary mechanism of action for indeloxazine (B1208973) is the inhibition of norepinephrine (NE) reuptake. wikipedia.orgmedchemexpress.commedchemexpress.euebiohippo.com By blocking the norepinephrine transporter (NET), the protein responsible for the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron, indeloxazine increases the extracellular concentration of this neurotransmitter. This enhanced noradrenergic neurotransmission is believed to contribute significantly to its therapeutic effects. nih.gov

In vitro studies have quantified this activity, showing that indeloxazine has a notable affinity for norepinephrine reuptake sites. nih.gov Specifically, it demonstrated a strong affinity for [3H]nisoxetine binding sites, which are markers for the norepinephrine transporter, with an inhibition constant (Ki) of 18.9 nM in rat cerebral cortex membranes. nih.gov Another study reported an IC50 value, the concentration required to inhibit 50% of noradrenaline reuptake, of 3.2 µM. In vivo microdialysis experiments in rats confirmed these findings, demonstrating a dose-dependent increase in extracellular norepinephrine levels in the frontal cortex following systemic administration of indeloxazine. nih.gov The (-)-isomer of indeloxazine, in particular, showed a potency in inhibiting [14C]norepinephrine uptake that was approximately 25-30 times greater than that of the (+)-isomer. nih.gov

| Parameter | Finding | Source |

|---|---|---|

| Binding Affinity (Ki) | 18.9 nM for [3H]nisoxetine sites in rat cerebral cortex | nih.gov |

| Reuptake Inhibition (IC50) | 3.2 µM for noradrenaline reuptake | |

| In Vivo Effect | Dose-dependently increased extracellular norepinephrine in rat frontal cortex | nih.gov |

| Isomer Potency | The (-)-isomer is 25-30 times more potent than the (+)-isomer in inhibiting norepinephrine uptake | nih.gov |

Serotonin Release Augmentation

In addition to its effects on norepinephrine, indeloxazine is characterized as a serotonin (5-HT) releasing agent and a reuptake inhibitor. wikipedia.orgmedchemexpress.com This dual action on the serotonergic system distinguishes it from many other compounds. It not only blocks the serotonin transporter (SERT) but also facilitates the release of serotonin from presynaptic terminals. nih.govnih.gov

Research has shown that indeloxazine has a preferential affinity for [3H]citalopram binding sites, a marker for the serotonin transporter, with a Ki value of 22.1 nM. nih.gov The IC50 for serotonin reuptake inhibition has been reported as 0.71 µM, indicating a higher potency for serotonin reuptake inhibition compared to norepinephrine. Furthermore, studies using rat cortical synaptosomes revealed that indeloxazine significantly enhanced the spontaneous release of [3H]serotonin. nih.gov This enhancement of serotonin release is thought to contribute powerfully to its effects on the serotonergic system in a living organism. nih.gov In vivo microdialysis studies have substantiated these findings, showing that indeloxazine administration leads to a dose-dependent increase in the extracellular levels of serotonin in the rat frontal cortex. nih.gov

| Parameter | Finding | Source |

|---|---|---|

| Mechanism | Serotonin releasing agent and reuptake inhibitor | wikipedia.orgmedchemexpress.com |

| Binding Affinity (Ki) | 22.1 nM for [3H]citalopram sites | nih.gov |

| Reuptake Inhibition (IC50) | 0.71 µM for serotonin reuptake | |

| In Vitro Effect | Significantly enhanced spontaneous [3H]serotonin release from rat cortical synaptosomes | nih.gov |

| In Vivo Effect | Dose-dependently increased extracellular serotonin in rat frontal cortex | nih.gov |

Enhancement of Acetylcholine Release

Indeloxazine also facilitates the release of acetylcholine (ACh) in the brain, an action that is intricately linked to its effects on the serotonin system. wikipedia.org Studies have demonstrated that systemic administration of indeloxazine increases the output of acetylcholine in the frontal cortex of conscious rats. nih.govnih.gov

The mechanism underlying this cholinergic enhancement appears to be indirect and mediated by serotonin. nih.gov Research has shown that the depletion of endogenous serotonin significantly weakens indeloxazine's ability to increase acetylcholine release. nih.gov In contrast, depleting catecholamines like norepinephrine did not have the same attenuating effect. nih.gov This indicates that the serotonergic, rather than the noradrenergic, action of indeloxazine is crucial for its effect on acetylcholine. Further investigation has pinpointed the involvement of a specific serotonin receptor subtype; the indeloxazine-induced increase in acetylcholine release was significantly inhibited by the local application of 5-HT4 receptor antagonists. nih.gov This suggests that by increasing extracellular serotonin, indeloxazine activates cortical 5-HT4 receptors, which in turn stimulates the release of acetylcholine. nih.gov

| Effect | Mediator | Receptor Involved | Source |

|---|---|---|---|

| Increased acetylcholine output in the rat frontal cortex | Endogenous Serotonin (5-HT) | Cortical 5-HT4 Receptors | nih.govnih.gov |

Interactions with Dopaminergic Systems

The direct interaction of indeloxazine with the dopamine (B1211576) system is not as well-defined as its effects on norepinephrine and serotonin. However, some evidence suggests a potential indirect influence. There have been clinical observations of parkinsonism symptoms in some patients during treatment, which resolved after discontinuing the drug, hinting at a possible disruption in the balance between norepinephrine and dopamine. It is known that in the frontal cortex, where dopamine transporters are less abundant, dopamine transmission can be influenced by norepinephrine reuptake. drugbank.com Therefore, the inhibition of norepinephrine reuptake by indeloxazine could potentially increase dopamine levels in this specific brain region. However, studies comparing indeloxazine to dopamine uptake inhibitors suggest that its primary effects on behavior are not mediated through a direct dopaminergic mechanism. nih.gov

Receptor and Enzyme Interactions

Beyond its influence on neurotransmitter reuptake and release, indeloxazine directly interacts with certain receptors in the brain.

NMDA Receptor Antagonism

Indeloxazine is identified as an antagonist of the N-Methyl-D-aspartate (NMDA) receptor. wikipedia.orgebiohippo.com NMDA receptors are ion channels that are activated by the neurotransmitter glutamate (B1630785) and play a critical role in synaptic plasticity, learning, and memory. wikipedia.org However, overactivation of these receptors can lead to excitotoxicity, a process implicated in neuronal damage in conditions like stroke and neurodegenerative diseases. nih.gov

By acting as an antagonist, indeloxazine can block or inhibit the action of the NMDA receptor. wikipedia.org This action may contribute to the neuroprotective effects observed with the compound. While the precise details of indeloxazine's binding site and affinity for the NMDA receptor are not extensively detailed in the available literature, its classification as an NMDA receptor antagonist is a consistent feature of its pharmacological profile. wikipedia.orgebiohippo.com

5-HT4 Receptor Activation

(S)-Indeloxazine hydrochloride's interaction with the 5-HT4 receptor is a key aspect of its mechanism. It has been shown to enhance the release of acetylcholine in the frontal cortex of rats, an effect mediated by the activation of 5-HT4 receptors. wikipedia.orgnih.govtargetmol.commedkoo.com This facilitation of acetylcholine release is dependent on endogenous serotonin. nih.gov Studies using 5-HT4 receptor antagonists, such as RS23597 and GR113803, have demonstrated a significant inhibition of the indeloxazine-induced increase in acetylcholine release. nih.govresearchgate.net In contrast, antagonists for other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A/2C, and 5-HT3, did not significantly alter this effect. nih.govresearchgate.net This suggests a specific role for the 5-HT4 receptor in the cholinergic effects of indeloxazine. The activation of 5-HT4 receptors is considered a contributing factor to the compound's potential nootropic, or cognitive-enhancing, properties.

| Receptor Subtype | Effect of Antagonist on Indeloxazine-Induced Acetylcholine Release | Reference |

| 5-HT4 | Significant inhibition | nih.govresearchgate.net |

| 5-HT1A | No significant modification | nih.govresearchgate.net |

| 5-HT1B | No significant modification | nih.govresearchgate.net |

| 5-HT2A/2C | No significant modification | nih.govresearchgate.net |

| 5-HT3 | No significant modification | nih.govresearchgate.net |

Serotonin Transporter (SERT) Modulation

(S)-Indeloxazine hydrochloride acts as an inhibitor of the serotonin transporter (SERT). medchemexpress.compatsnap.com This action leads to an increase in the extracellular levels of serotonin by blocking its reuptake from the synaptic cleft into the presynaptic neuron. medchemexpress.com The (+)-isomer of indeloxazine, AS1069562, has been shown to inhibit serotonin reuptake. nih.govresearchgate.net Research in animal models of pain has indicated a correlation between the occupancy of SERT by AS1069562 and its analgesic effects. nih.gov Specifically, a SERT occupancy level above 70% was found to be necessary for significant analgesic effects on muscular pain in rats. nih.gov This modulation of the serotonin system through SERT inhibition is a primary mechanism contributing to the pharmacological profile of (S)-Indeloxazine hydrochloride. nih.gov

Norepinephrine Transporter (SLC6A2) Modulation

In addition to its effects on the serotonin system, (S)-Indeloxazine hydrochloride also modulates the norepinephrine transporter (NET), also known as solute carrier family 6 member 2 (SLC6A2). patsnap.comnih.gov It acts as a norepinephrine reuptake inhibitor, thereby increasing the concentration of norepinephrine in the synapse. wikipedia.orgmedchemexpress.com The (+)-isomer, AS1069562, has demonstrated this norepinephrine reuptake inhibition. nih.govresearchgate.net In vitro studies have shown that while AS1069562's inhibition of norepinephrine reuptake is weaker than that of duloxetine (B1670986), it still significantly elevates extracellular norepinephrine levels in the rat spinal dorsal horn. nih.gov This dual action on both serotonin and norepinephrine transporters is a characteristic feature of its mechanism.

| Transporter | Action of (S)-Indeloxazine Hydrochloride | Reference |

| Serotonin Transporter (SERT) | Inhibition of reuptake | medchemexpress.compatsnap.comnih.govresearchgate.net |

| Norepinephrine Transporter (NET/SLC6A2) | Inhibition of reuptake | wikipedia.orgpatsnap.comnih.govresearchgate.netmedchemexpress.com |

Monoamine Oxidase (MAO) Inhibition (Weak MAO-A and MAO-B)

(S)-Indeloxazine hydrochloride has been found to be a weak inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Monoamine oxidases are enzymes responsible for the breakdown of monoamine neurotransmitters such as serotonin and norepinephrine. frontiersin.orgwikipedia.orgnih.gov By weakly inhibiting these enzymes, indeloxazine may contribute to a further increase in the levels of these neurotransmitters in the brain. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, have been reported as 90.0 µM for MAO-A and 260.0 µM for MAO-B, indicating a relatively low potency of inhibition. The (R)-enantiomer of indeloxazine has been noted for its potential selective inhibition of MAO-B. ontosight.ai

| Enzyme | IC50 Value (Indeloxazine) | Reference |

| Monoamine Oxidase A (MAO-A) | 90.0 µM | |

| Monoamine Oxidase B (MAO-B) | 260.0 µM |

Potassium Channel Opener Properties

Currently, there is no direct scientific evidence from the provided search results to suggest that (S)-Indeloxazine hydrochloride possesses potassium channel opener properties.

Nicotinic Acetylcholine Receptor (nAChR) Interactions

The available research does not indicate direct interactions of (S)-Indeloxazine hydrochloride with nicotinic acetylcholine receptors (nAChRs). However, it does indirectly affect the cholinergic system. Biochemical studies have shown that indeloxazine increases the extracellular concentration of acetylcholine in the frontal cortex of mature rats. nih.gov This effect is believed to be a consequence of its actions on the serotonin system, specifically the activation of 5-HT4 receptors, rather than a direct interaction with nAChRs. wikipedia.orgnih.gov

Cellular and Molecular Mechanisms

The cellular and molecular mechanisms of (S)-Indeloxazine hydrochloride are a direct consequence of its interactions with various neurotransmitter transporters and receptors. By inhibiting the reuptake of serotonin and norepinephrine, it increases the concentration of these monoamines in the synaptic cleft. wikipedia.orgpatsnap.com This elevated presence of neurotransmitters leads to enhanced and prolonged activation of their respective postsynaptic receptors.

Furthermore, the (+)-isomer of indeloxazine, AS1069562, has been shown to increase the ratio of both serotonin and norepinephrine to their metabolites in the rat spinal cord, indicating an alteration in monoamine turnover. nih.gov This suggests that beyond simple reuptake inhibition, (S)-Indeloxazine hydrochloride can influence the metabolic pathways of these neurotransmitters.

Effects on Brain Monoaminergic Function

(S)-Indeloxazine hydrochloride demonstrates a significant influence on the monoaminergic systems of the brain, primarily through its interaction with serotonin (5-HT) and norepinephrine (NE) pathways. nih.govnih.gov Research indicates that the compound acts as both a serotonin and norepinephrine reuptake inhibitor. nih.govmedchemexpress.com

In vitro studies have shown that indeloxazine has a preferential affinity for both serotonin and norepinephrine transporters. nih.gov Specifically, it has been observed to inhibit the uptake of [3H]citalopram and [3H]nisoxetine, which are radioligands for the serotonin and norepinephrine transporters, respectively, in the rat cerebral cortex. nih.gov The inhibition constants (Ki) were determined to be 22.1 nM for serotonin transporters and 18.9 nM for norepinephrine transporters. nih.gov Further studies have reported its potency in inhibiting the reuptake of noradrenaline with an IC50 of 3.2 µM and serotonin with an IC50 of 0.71 µM.

Microdialysis studies in freely moving rats have provided in vivo evidence of these effects. Intraperitoneal administration of indeloxazine resulted in a dose-dependent increase in the extracellular levels of both serotonin and norepinephrine in the rat frontal cortex. nih.gov This suggests that by blocking the reuptake of these monoamines from the synaptic cleft, (S)-indeloxazine hydrochloride effectively increases their availability to bind to postsynaptic receptors, thereby enhancing monoaminergic neurotransmission. nih.govnih.gov

The (+)-isomer of indeloxazine, in particular, has been shown to significantly elevate extracellular levels of both 5-HT and NE in the spinal dorsal horn of rats. nih.gov This isomer also uniquely increases the ratio of both 5-HT and NE to their metabolites in the spinal cord. nih.gov The facilitatory effects of indeloxazine on central monoaminergic systems are further supported by its ability to reduce reserpine-induced hypothermia in mice and ponto-genicullo-occipital (PGO) waves in reserpinized cats. nih.gov

It is noteworthy that while the racemic form and the (-)-isomer are more potent inhibitors of norepinephrine uptake, the (+)-isomer shows equipotent activity in inhibiting serotonin uptake compared to the racemic mixture and the (-)-isomer. nih.gov This stereospecificity highlights the nuanced interaction of indeloxazine's isomers with the monoamine transporters.

| Parameter | Value | Reference |

| Ki for [3H]citalopram binding (Serotonin Transporter) | 22.1 nM | nih.gov |

| Ki for [3H]nisoxetine binding (Norepinephrine Transporter) | 18.9 nM | nih.gov |

| IC50 for Serotonin Reuptake | 0.71 µM | |

| IC50 for Noradrenaline Reuptake | 3.2 µM |

Influence on Synaptosomal Neurotransmitter Release

In addition to its role as a reuptake inhibitor, (S)-indeloxazine hydrochloride also directly influences the release of neurotransmitters from presynaptic terminals, known as synaptosomes. nih.gov Research has demonstrated that indeloxazine can enhance the spontaneous release of serotonin. nih.gov

Studies using rat cortical synaptosomes have shown that indeloxazine at concentrations ranging from 10 to 1000 nM significantly enhances the release of [3H]serotonin. nih.gov This effect is distinct from its reuptake inhibition and suggests an additional mechanism by which it can increase serotonergic tone in the brain. nih.gov

Furthermore, the facilitation of acetylcholine (ACh) release in the rat frontal cortex by indeloxazine appears to be mediated by this enhancement of serotonin release. nih.govnih.gov The increased extracellular serotonin acts on 5-HT4 receptors, which in turn promotes the release of acetylcholine. nih.govtargetmol.comwikipedia.org This was demonstrated in studies where the local application of indeloxazine via reverse dialysis increased cortical ACh output, an effect that was also observed with the selective serotonin reuptake inhibitor citalopram (B1669093) but not with the norepinephrine reuptake inhibitor maprotiline. nih.gov

| Finding | Concentration Range | Model System | Reference |

| Enhanced spontaneous [3H]serotonin release | 10-1000 nM | Rat cortical synaptosomes | nih.gov |

| Increased cortical acetylcholine output | 10 and 30 µM | Rat frontal cortex (in vivo microdialysis) | nih.gov |

Modulation of Neuronal Excitability via Ion Channels

The modulation of neuronal excitability is a critical aspect of neurotransmission and is largely governed by the activity of various ion channels. elifesciences.orgelifesciences.org While direct, extensive research on the interaction of (S)-indeloxazine hydrochloride with specific ion channels is not as abundant as its effects on monoamine transporters, its known mechanisms of action suggest an indirect influence on ion channel function and, consequently, neuronal excitability.

For instance, the activation of 5-HT4 receptors, which is a downstream effect of indeloxazine-induced serotonin release, is known to inhibit certain potassium channels. csic.es The inhibition of potassium channels can lead to a reduction in potassium efflux, which in turn depolarizes the neuronal membrane, making the neuron more likely to fire an action potential. This increase in neuronal excitability is a key mechanism by which 5-HT4 receptor activation enhances synaptic transmission. csic.es

Antidepressant drugs, in general, have been shown to modulate neuronal excitability by interacting with potassium channels. psu.edu Blockers of various potassium channels have demonstrated antidepressant-like effects in preclinical models, while potassium channel openers can induce depressant-like behaviors. psu.edu Given that (S)-indeloxazine hydrochloride shares properties with antidepressants, it is plausible that it may also exert some of its effects through the modulation of potassium channel activity, although this requires more direct investigation.

Furthermore, indeloxazine has been identified as an NMDA receptor antagonist. targetmol.comwikipedia.org NMDA receptors are ligand-gated ion channels that play a crucial role in excitatory neurotransmission. By blocking these receptors, indeloxazine can reduce the influx of calcium ions that normally occurs upon glutamate binding, thereby dampening excessive neuronal excitation. This action may contribute to its neuroprotective effects.

Metabolism and Biotransformation Pathways of S Indeloxazine Hydrochloride in Preclinical Systems

Absorption and Disposition in Animal Models (e.g., Rats)

Following oral administration of radiolabeled indeloxazine (B1208973) hydrochloride to male Sprague-Dawley rats, the compound is rapidly absorbed. nih.govtandfonline.com The peak plasma concentration of total radioactivity is observed as early as 15 minutes post-administration. nih.govtandfonline.com The unchanged parent drug, however, constitutes a diminishing fraction of the total radioactivity over time, indicating rapid and extensive metabolism. nih.govtandfonline.com Specifically, unchanged indeloxazine represented 13.5% of total plasma radioactivity at 15 minutes, which decreased to 5.9% at 1 hour and further to 0.4% at 6 hours. nih.govtandfonline.com The initial apparent half-life of total radioactivity in plasma is approximately 2.2 hours, while the parent drug shows a shorter half-life of 0.9 hours. nih.govtandfonline.com

Excretion of the administered dose occurs through both urinary and fecal routes. nih.govtandfonline.com Over a 72-hour period following either oral or intravenous administration, approximately 61-65% of the radioactivity is excreted in the urine and 31-36% in the feces. nih.govtandfonline.com Biliary excretion is also a significant route, accounting for about 49% of the dose in bile duct-cannulated rats over 72 hours. nih.govtandfonline.com

Identification and Characterization of Major Metabolites

In preclinical studies involving rats, seven distinct metabolites of indeloxazine have been isolated from plasma and urine and subsequently characterized. nih.govtandfonline.com The biotransformation of indeloxazine proceeds through several principal pathways, including modifications to both the indene (B144670) and morpholine (B109124) rings of the molecule. nih.govtandfonline.com

Dihydrodiol Formation on the Indene Ring

A primary metabolic pathway for indeloxazine is the formation of a dihydrodiol on the indene ring. nih.govtandfonline.com This reaction, often mediated by epoxide hydrolase following an initial epoxidation step, introduces two hydroxyl groups to the indene moiety. rsc.org The major metabolite identified in rats is the trans-indandiol analogue of indeloxazine, indicating that this is a significant route of metabolism. nih.govtandfonline.com

Hydroxylation of the Indene Ring

Hydroxylation of the indene ring represents another key metabolic transformation. nih.govtandfonline.com This process involves the enzymatic addition of a hydroxyl group to the aromatic portion of the indene structure, a common reaction in the metabolism of many xenobiotics.

N-Acetylation Processes

N-acetylation has also been identified as one of the metabolic pathways for indeloxazine. nih.govtandfonline.com This reaction involves the addition of an acetyl group to a nitrogen atom, likely on the morpholine ring, although the specific site has not been fully elucidated in the provided context.

Oxidative Degradation of the Morpholine Ring

The morpholine ring of indeloxazine is susceptible to oxidative degradation. nih.govtandfonline.com This can involve oxidation of the ring, potentially leading to the formation of lactam or lactone metabolites, and may be followed by ring opening. nih.govsci-hub.se This pathway contributes to the diversity of metabolites observed. nih.govtandfonline.com

Conjugation Pathways

In addition to the primary metabolic transformations, some of the resulting metabolites undergo further conjugation reactions before excretion. nih.govtandfonline.com These phase II metabolic processes increase the water solubility of the metabolites, facilitating their elimination from the body. Specifically, metabolites of indeloxazine have been found to be excreted as their glucuronic acid or glucose conjugates. nih.govtandfonline.com Notably, studies have identified the formation of α-D-glucopyranosides of certain indeloxazine metabolites in rats, which is a less common conjugation pathway compared to the more typical β-glucuronidation. nih.gov

Glucuronic Acid Conjugation

In preclinical studies with racemic indeloxazine hydrochloride, some of its metabolites were found to be excreted as glucuronic acid conjugates. nih.gov This is a common phase II metabolic pathway where glucuronic acid is attached to the drug or its metabolites, increasing their water solubility and facilitating their elimination from the body.

Alpha-Glucoside Formation (Unique Conjugation)

A notable and unusual metabolic pathway for racemic indeloxazine hydrochloride in rats is the formation of α-D-glucopyranosides. tandfonline.com Two specific conjugates, which were susceptible to hydrolysis by α-glucosidase but not by β-glucosidase, were identified in the urine. tandfonline.com These were confirmed through mass spectral and nuclear magnetic resonance (n.m.r.) analyses to be α-D-glucopyranosides of two metabolites: M-2 (trans-4-(2-morpholinylmethoxy)-1,2-indandiol) and M-3 (trans-6-[[(1,2-dihydroxy-4-indanyl)oxy]-methyl]-3-morpholinone). tandfonline.com This represents a rare instance of a foreign compound being conjugated with glucose in the alpha configuration. tandfonline.com

Comparison of Conjugation with Beta-Glucosidase Activity

The conjugates of racemic indeloxazine metabolites demonstrated resistance to hydrolysis by β-glucosidase, an enzyme that typically cleaves β-linked glucoside bonds. tandfonline.com Conversely, these conjugates were labile to α-glucosidase hydrolysis, confirming the unique α-glucosidic linkage. tandfonline.com This characteristic distinguishes the glucose conjugation of indeloxazine from the more common β-glucuronidation pathway.

Excretion Pathways (Urinary, Fecal, and Biliary) in Animal Models

Studies in rats using radiolabeled racemic indeloxazine hydrochloride have detailed its excretion routes. Following administration, the radioactivity was eliminated through urine, feces, and bile.

After both oral and intravenous administration, the majority of the radioactive dose was recovered in the urine and feces over a 72-hour period. Specifically, urinary excretion accounted for 61-65% of the dose, while fecal excretion accounted for 31-36%. nih.gov

Biliary excretion was also found to be a significant route of elimination. In bile duct-cannulated rats, approximately 49% of the administered dose was excreted in the bile within 72 hours. nih.gov

Table 1: Excretion of Racemic Indeloxazine Hydrochloride in Rats (as a percentage of administered dose over 72 hours)

| Excretion Pathway | Percentage of Dose |

| Urinary | 61-65% |

| Fecal | 31-36% |

| Biliary (in bile duct-cannulated rats) | 49% |

Data sourced from studies on racemic indeloxazine hydrochloride in rats. nih.gov

Chemical Synthesis and Stereochemical Aspects of S Indeloxazine Hydrochloride

General Synthetic Methodologies for Indeloxazine (B1208973)

The synthesis of racemic indeloxazine hydrochloride, chemically known as (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride, has been a subject of investigation, with various methodologies established for its preparation. researchgate.net A practical synthetic method for the racemic compound involves the preferential crystallization from an equilibrium mixture of (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride and its tautomer, (±)-2-[(inden-4-yloxy)methyl]morpholine hydrochloride. researchgate.net This process is conducted in the presence of a catalytic amount of a base in methanol. researchgate.net

The general synthesis of the morpholine (B109124) ring, a core component of indeloxazine, has been extensively studied. These synthetic approaches often start from vicinal amino alcohols and their derivatives, or from building blocks like oxiranes and aziridines. researchgate.net

Enantioselective Synthesis Approaches for the (S)-Isomer

The preparation of enantiomerically pure (S)-indeloxazine hydrochloride can be achieved through two primary strategies: the resolution of a racemic mixture or by asymmetric synthesis.

The optical resolution of (±)-indeloxazine hydrochloride into its levorotatory and dextrorotatory isomers has been successfully accomplished through preferential crystallization. researchgate.net Research has indicated that the levorotatory isomer, (-)-indeloxazine hydrochloride, exhibits potent cerebral-activating and antidepressive properties, suggesting this to be the (S)-isomer. researchgate.net

Asymmetric synthesis provides a more direct route to the (S)-enantiomer, often involving the use of a chiral starting material. A key chiral intermediate in the synthesis of (S)-indeloxazine is (S)-2-(hydroxymethyl)morpholine. Enantioselective syntheses of this intermediate have been developed, frequently employing (S)-epichlorohydrin as the chiral source. researchgate.netresearchgate.net

One notable one-pot procedure for the synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines involves the addition of chiral β-amino alcohols to (S)- or (R)-epichlorohydrin in the presence of lithium perchlorate (B79767) (LiClO₄). researchgate.net The resulting chloro alcohols are then treated with sodium methoxide (B1231860) (NaOMe) to form the corresponding epoxides, which undergo subsequent intramolecular cyclization to yield the target morpholine derivatives in good yields. researchgate.net

The general enantioselective synthesis of substituted morpholines can also be achieved through methods such as the SN2-type ring-opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular ring closure. researchgate.net

Stereochemical Purity and Characterization in Academic Research

The determination of stereochemical purity is a critical aspect of the synthesis of chiral compounds like (S)-indeloxazine hydrochloride. While specific academic literature detailing the routine analysis of (S)-indeloxazine hydrochloride is not extensively available in the public domain, standard analytical techniques are employed to ascertain the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for the separation and quantification of enantiomers. eijppr.comsygnaturediscovery.com This technique allows for the direct separation of the (S)- and (R)-enantiomers, providing a precise measure of the enantiomeric purity of the synthesized (S)-indeloxazine hydrochloride. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic polymers, which can be selected based on the specific properties of the analyte. eijppr.com

In addition to chiral HPLC, other analytical methods such as nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents and polarimetry can be used to characterize the stereochemistry of the final product. Polarimetry measures the rotation of plane-polarized light by a chiral substance, and a specific rotation value can be indicative of the enantiomeric purity when compared to a known standard of the pure enantiomer.

The table below summarizes the common analytical techniques used for the stereochemical characterization of chiral compounds.

| Analytical Technique | Principle of Operation | Information Obtained |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric ratio, enantiomeric excess, and quantification of each enantiomer. |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct NMR spectra. | Determination of enantiomeric purity. |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Specific rotation, which can be correlated to enantiomeric purity. |

Chemical Precursors and Intermediates in Synthesis

The synthesis of (S)-indeloxazine hydrochloride relies on the availability of specific chemical precursors and the formation of key intermediates. Based on the established synthetic routes, the following compounds are crucial to the process.

A key chiral precursor for the enantioselective synthesis of the (S)-isomer is (S)-epichlorohydrin . This compound provides the necessary stereocenter for the formation of the chiral morpholine ring.

Another important class of precursors are β-amino alcohols . These compounds react with epichlorohydrin (B41342) to form the morpholine ring structure. For the synthesis of the parent indeloxazine structure, 2-aminoethanol derivatives are utilized. researchgate.net

The primary chiral intermediate in the enantioselective synthesis is (S)-2-(hydroxymethyl)morpholine or a suitably protected derivative. researchgate.netgoogle.com This intermediate contains the correctly configured stereocenter and the necessary functional groups for the subsequent attachment of the indenyl-oxy moiety.

The synthesis of the racemic compound and its subsequent resolution would involve precursors such as 7-hydroxyindan and epichlorohydrin to form the racemic mixture of 2-[(inden-7-yloxy)methyl]morpholine.

The following table lists the key precursors and intermediates in the synthesis of (S)-indeloxazine hydrochloride.

| Compound Name | Role in Synthesis |

| (S)-Epichlorohydrin | Chiral starting material providing the stereocenter. |

| 2-Aminoethanol derivatives | Precursor for the formation of the morpholine ring. |

| (S)-2-(Hydroxymethyl)morpholine | Key chiral intermediate. |

| 7-Hydroxyindan | Precursor for the indenyl-oxy portion of the molecule. |

| (±)-2-[(Inden-7-yloxy)methyl]morpholine hydrochloride | Racemic intermediate for resolution. |

Structure Activity Relationship Sar Studies of Indeloxazine Hydrochloride and Analogues

Influence of Indene (B144670) and Morpholine (B109124) Moieties on Biological Activity

The molecular framework of indeloxazine (B1208973) features a bicyclic indene ring system linked to a morpholine ring via an ether bond. wikipedia.org Both these structural components are crucial for its pharmacological profile.

The indene moiety , a bicyclic aromatic hydrocarbon, is a key contributor to the compound's interaction with monoamine transporters. Modifications to this part of the molecule can significantly alter its binding affinity and selectivity. For instance, the position of the ether linkage on the indene ring is critical for its activity.

Stereochemical Influence on Pharmacological Efficacy and Selectivity

Indeloxazine possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: (S)-indeloxazine and (R)-indeloxazine. mdpi.comresearchgate.net Stereochemistry plays a profound role in the pharmacological activity of many drugs, as biological systems are themselves chiral and often interact differently with each enantiomer. nih.govijpsjournal.comnih.gov

In the case of indeloxazine, the two enantiomers exhibit distinct pharmacological profiles. The (-)-isomer, which corresponds to the (S)-configuration, is significantly more potent in inhibiting norepinephrine (B1679862) (NE) reuptake than the (+)-isomer. nih.gov Conversely, both the racemic mixture and the individual enantiomers show similar potency in inhibiting serotonin (B10506) (5-HT) uptake. nih.gov

The cerebral activating properties of indeloxazine, such as desynchronizing the electroencephalogram (EEG) and accelerating recovery from concussive head trauma, are primarily attributed to the (-)-isomer. nih.gov This isomer is roughly equipotent to the racemic mixture, while the (+)-isomer is about three times less potent. nih.gov However, both enantiomers and the racemate have been shown to facilitate passive avoidance learning, indicating that both serotonergic and noradrenergic activities contribute to its cognitive-enhancing effects. nih.gov

The distinct activities of the enantiomers underscore the importance of stereochemistry in achieving therapeutic efficacy and selectivity. The development of single-enantiomer drugs can offer advantages such as improved potency, reduced side effects, and a more predictable pharmacological profile. mdpi.comnih.govchiralpedia.com

Comparative Analysis with Structurally Related Compounds

To further understand the SAR of indeloxazine, it is useful to compare it with structurally related compounds.

Viloxazine , another morpholine-containing antidepressant, shares structural similarities with indeloxazine. Both compounds are norepinephrine reuptake inhibitors. nih.gov However, indeloxazine possesses a broader pharmacological profile, including effects on the serotonergic system and NMDA receptor antagonism, which are not as prominent with viloxazine. This broader activity of indeloxazine may contribute to its distinct therapeutic effects, particularly in facilitating learning and memory. nih.gov

Reboxetine , a selective norepinephrine reuptake inhibitor, also contains a morpholine ring. mdpi.com Like the (S)-isomer of indeloxazine, reboxetine's primary mechanism is the blockade of the norepinephrine transporter. This comparison highlights the role of the morpholine moiety within a specific pharmacophoric arrangement in conferring affinity for the norepinephrine transporter.

Ammoxetine , the S-(-) isomer of a novel serotonin and norepinephrine reuptake inhibitor, provides another point of comparison. nih.gov Like (S)-indeloxazine, it demonstrates the principle of stereoselectivity in dual-reuptake inhibition.

The table below provides a comparative overview of the pharmacological activities of indeloxazine and related compounds.

| Compound | Primary Mechanism of Action | Key Structural Features |

| (S)-Indeloxazine | Norepinephrine and Serotonin Reuptake Inhibitor nih.gov | Indene ring, Morpholine moiety wikipedia.org |

| (R)-Indeloxazine | Serotonin Reuptake Inhibitor nih.govontosight.ai | Indene ring, Morpholine moiety wikipedia.org |

| Viloxazine | Norepinephrine Reuptake Inhibitor nih.gov | Phenyl ring, Morpholine moiety |

| Reboxetine | Selective Norepinephrine Reuptake Inhibitor mdpi.com | Phenyl ring, Morpholine moiety mdpi.com |

| Ammoxetine | Serotonin and Norepinephrine Reuptake Inhibitor nih.gov | Thiophene and Benzodioxole rings |

Identification of Key Pharmacophoric Elements

Based on SAR studies, several key pharmacophoric elements of indeloxazine can be identified. These are the essential structural features required for its biological activity.

A pharmacophore can be defined as the three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For indeloxazine, the key pharmacophoric elements include:

An aromatic ring system (the indene moiety): This group is crucial for binding to monoamine transporters.

A basic nitrogen atom (within the morpholine ring): This is likely involved in electrostatic interactions with the target protein. researchgate.net

An ether linkage: This linker provides the appropriate spatial orientation between the aromatic system and the basic nitrogen.

A specific stereochemical configuration at the chiral center: The (S)-configuration is critical for potent norepinephrine reuptake inhibition. nih.gov

The combination of these elements in a precise three-dimensional arrangement is what confers upon (S)-indeloxazine its characteristic pharmacological profile as a dual serotonin and norepinephrine reuptake inhibitor with cerebral activating properties.

Advanced Research Methodologies Applied to S Indeloxazine Hydrochloride Studies

In Vitro Experimental Paradigms

In vitro studies are fundamental for dissecting the molecular mechanisms of a compound by isolating specific biological components. For (+)-Indeloxazine, these laboratory-based experiments have focused on its interaction with specific neural targets, such as receptors and transporters, and its influence on neurotransmitter dynamics at the synaptic level.

Receptor binding assays are used to determine the affinity of a compound for various biological targets. Studies on (+)-Indeloxazine (AS1069562) have utilized this technique to identify its primary and secondary binding sites. Research has shown that beyond its effects on monoamine transporters, (+)-Indeloxazine exhibits affinity for serotonin (B10506) receptors, specifically the 5-HT1A and 5-HT3 subtypes. nih.govresearchgate.net This multi-target profile suggests a broader mechanism of action than simple reuptake inhibition. nih.gov In contrast, studies on the racemic mixture of indeloxazine (B1208973) hydrochloride showed preferential affinity for the serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET), with Ki values of 22.1 nM and 18.9 nM, respectively, in rat cerebral cortex membranes. nih.gov

| Compound | Target | Affinity Finding | Source |

|---|---|---|---|

| (+)-Indeloxazine (AS1069562) | 5-HT1A Receptor | Exhibited binding affinity | nih.gov |

| (+)-Indeloxazine (AS1069562) | 5-HT3 Receptor | Exhibited binding affinity | nih.gov |

| (+)-Indeloxazine (AS1069562) | Serotonin Transporter (SERT) | Exhibited high binding affinity | researchgate.net |

| Racemic Indeloxazine HCl | Serotonin Transporter (SERT) | Ki: 22.1 nM | nih.gov |

| Racemic Indeloxazine HCl | Norepinephrine Transporter (NET) | Ki: 18.9 nM | nih.gov |

To understand a compound's functional impact on neurotransmission, researchers study its effect on neurotransmitter uptake and release using synaptosomes, which are isolated nerve terminals. Comparative studies of indeloxazine's optical isomers revealed significant differences in their effects on monoamine uptake. The (+)-isomer's potency in inhibiting the uptake of serotonin ([14C]5-HT) was found to be equipotent to the racemic mixture and the (-)-isomer. nih.gov However, its potency for inhibiting norepinephrine ([14C]NE) uptake was approximately 25 to 30 times weaker than that of the (-)-isomer and the racemate. nih.gov While specific release studies on the (+)-isomer are not detailed, investigations on racemic indeloxazine have shown that it significantly enhances the spontaneous release of [3H]serotonin from rat cortical synaptosomes. nih.gov

| Isomer | Neurotransmitter Uptake Inhibition | Relative Potency | Source |

|---|---|---|---|

| (+)-Isomer | Serotonin (5-HT) | Equipotent to (-)-isomer and racemate | nih.gov |

| (-)-Isomer | Serotonin (5-HT) | Equipotent to (+)-isomer and racemate | nih.gov |

| (+)-Isomer | Norepinephrine (NE) | ~25-30 times less potent than (-)-isomer | nih.gov |

| (-)-Isomer | Norepinephrine (NE) | Potent inhibitor | nih.gov |

In Vivo Animal Model Techniques

In vivo studies in animal models are essential for understanding the integrated physiological and behavioral effects of a compound in a whole, living organism. Research on (+)-Indeloxazine has utilized such models to monitor its effects on brain neurochemistry and to assess its impact on complex behaviors related to cognition and mood.

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. nih.gov This methodology has been applied to characterize the neurochemical profile of (+)-Indeloxazine (AS1069562). Following its administration, microdialysis studies in rats revealed a significant elevation in the extracellular levels of both serotonin (5-HT) and norepinephrine (NE) in the spinal dorsal horn. nih.gov This finding demonstrates that despite its weaker in vitro potency at the norepinephrine transporter compared to the (-)-isomer, the (+)-isomer effectively enhances noradrenergic and serotonergic transmission in the spinal cord in vivo. nih.govnih.gov This is consistent with studies on the racemate, which also increased extracellular 5-HT and NE in the rat frontal cortex. nih.gov

A range of behavioral tests in animal models has been used to evaluate the potential therapeutic effects of (+)-Indeloxazine (AS1069562). These tests are designed to assess cognitive functions, as well as affective states like depression and pain.

Cognitive Assessment: In the passive avoidance learning test, which assesses learning and memory in rats, the (+)-isomer was shown to facilitate the acquisition of the learning behavior. nih.gov

Affective and Arousal Assessment: Compared to its counterpart, the (+)-isomer was found to be about three times less potent than the (-)-isomer in its ability to desynchronize the spontaneous electroencephalogram (EEG) in rats and to accelerate the recovery of consciousness following a concussive head injury in mice. nih.gov

Analgesic Assessment: A significant focus of research on the (+)-isomer has been its effects in models of neuropathic pain. In the chronic constriction injury (CCI) model in rats, (+)-Indeloxazine significantly ameliorated mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus). nih.gov It also showed significant analgesic effects in a rat model of streptozotocin-induced diabetic neuropathy and in mouse models of prostaglandin-induced spinal hypersensitivity. nih.govnih.gov

| Compound | Animal Model | Behavioral Test | Key Finding | Source |

|---|---|---|---|---|

| (+)-Indeloxazine | Normal Rats | Passive Avoidance | Facilitated learning acquisition | nih.gov |

| (+)-Indeloxazine | Aged Rats / Concussed Mice | EEG / Recovery of Consciousness | Less potent than (-)-isomer | nih.gov |

| (+)-Indeloxazine (AS1069562) | Rat Chronic Constriction Injury (CCI) | Mechanical Allodynia & Thermal Hyperalgesia | Significantly ameliorated pain behaviors | nih.gov |

| (+)-Indeloxazine (AS1069562) | Rat STZ-Induced Diabetic Neuropathy | Mechanical Allodynia | Significantly improved pain behavior | nih.gov |

| (+)-Indeloxazine (AS1069562) | Mouse Prostaglandin-Induced Hypersensitivity | Tactile Allodynia | Significantly ameliorated allodynia | nih.gov |

Animal Models of Neurological Disorders (e.g., Ischemia, Amnesia)

The neuroprotective and cognitive-enhancing properties of indeloxazine hydrochloride have been extensively investigated using various animal models that mimic human neurological disorders. These models are crucial for understanding the compound's therapeutic potential.

In studies of cerebral ischemia, the four-vessel occlusion rat model is a significant methodology. nih.gov This model simulates brain ischemia, allowing researchers to study the effects of compounds on brain energy metabolism. Research has shown that indeloxazine hydrochloride can offer protective effects against brain damage in this model. nih.gov Specifically, it has been observed to cause slight increases in ATP and total adenine (B156593) nucleotide levels. nih.gov In ischemic rats, indeloxazine was found to restore ATP levels, which correlated with improved glucose uptake in critical brain regions like the hippocampus and cortex. Another model used to study ischemia-induced amnesia involves the transient bilateral occlusion of the common carotid artery in rats, which demonstrates the compound's ability to reverse memory disturbances. jst.go.jp The protective effect of indeloxazine hydrochloride on ischemia-induced amnesia is further supported by prolonged step-through latency in passive avoidance tests. lookchem.com

Models of amnesia are also employed to evaluate cognitive enhancement. For instance, cycloheximide-induced amnesia in mice is a common model to test for anti-amnesic properties. Studies have shown that indeloxazine improves memory performance in this model. The senescence-accelerated mouse (SAM), particularly the SAMP8 substrain, serves as an age-dependent model of amnesia. researchgate.net In these mice, indeloxazine has been shown to increase the number of wheel rotations in forced swimming tests, indicating a behavioral effect relevant to its potential antidepressant and cognitive-enhancing properties. nih.gov

Interactive Table: Animal Models in Indeloxazine Hydrochloride Research

| Model Type | Specific Model | Key Findings Related to Indeloxazine | References |

|---|---|---|---|

| Cerebral Ischemia | Four-Vessel Occlusion Rat Model | Showed protective effects on brain damage; slight increases in ATP and total adenine nucleotides; improved glucose metabolism in the hippocampus, cortex, and thalamus. | nih.gov |

| Ischemia-Induced Amnesia | Transient Common Carotid Artery Occlusion | Prolonged step-through latency in passive avoidance tests, indicating reversal of amnesia. | jst.go.jplookchem.com |

| Drug-Induced Amnesia | Cycloheximide-Induced Amnesia in Mice | Improved memory performance compared to control groups. | |

| Age-Related Cognitive Decline | Senescence-Accelerated Mouse (SAMP8) | Increased activity in forced swimming tests, suggesting effects on learning behavior. | researchgate.netnih.gov |

Electrophysiological Recordings in Animal Brains

Electrophysiological techniques, particularly in vivo microdialysis, have been instrumental in elucidating the neurochemical mechanisms of indeloxazine hydrochloride in the brains of freely moving animals. nih.gov These methods allow for the real-time measurement of extracellular neurotransmitter levels in specific brain regions.

Studies using microdialysis in the rat frontal cortex have demonstrated that systemic administration of indeloxazine dose-dependently increases the extracellular levels of both serotonin and norepinephrine. nih.gov This finding is significant as it provides direct evidence of the compound's dual-action on these two critical monoaminergic systems. nih.gov

Analytical Techniques for Compound and Metabolite Analysis in Research

A suite of advanced analytical techniques is essential for characterizing the pharmacokinetics and metabolism of (S)-Indeloxazine Hydrochloride. These methods enable precise quantification of the parent compound and the identification of its various metabolites.

Liquid Chromatography (LC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful and widely used techniques for the quantitative analysis of drugs and their metabolites in biological samples. mdpi.comnrfhh.comthermofisher.comresearchgate.net These hyphenated techniques offer high sensitivity and selectivity, making them ideal for determining the concentration of analytes in complex matrices like plasma and urine. mdpi.comnih.gov

In the context of indeloxazine hydrochloride research, these methods are applied to determine the plasma concentrations of the unchanged drug and its metabolites over time. nih.gov For example, after oral administration of a labeled form of the compound, LC-MS or GC-MS can be used to track the rapid absorption and subsequent decline in plasma levels, allowing for the calculation of pharmacokinetic parameters such as half-life. nih.gov LC-MS/MS, in particular, is considered a gold standard for its robustness and ability to quantify substances at very low concentrations. nrfhh.comresearchgate.net

Mass Spectrometry (MS) for Metabolite Identification

Mass spectrometry is a cornerstone technology for identifying the metabolites of drug candidates. ijpras.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which allows for the determination of the elemental composition of a metabolite. ijpras.comchromatographyonline.com

In the study of indeloxazine hydrochloride, MS has been used to characterize numerous metabolites isolated from plasma and urine. nih.gov The general workflow involves comparing the mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS spectra) of metabolites with the parent drug. chromatographyonline.commdpi.com This comparative analysis reveals the biochemical transformations the drug has undergone, such as dihydrodiol formation, hydroxylation of the indene (B144670) ring, and oxidation or degradation of the morpholine (B109124) ring. nih.gov Through these techniques, seven distinct metabolites of indeloxazine have been characterized, with some being excreted as glucuronic acid or glucose conjugates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structure elucidation of organic molecules, including pharmaceuticals and their metabolites. hts-110.comresearchgate.netspringernature.com It provides detailed information about the carbon-hydrogen framework of a molecule, which is crucial for unambiguously determining its chemical structure. nih.govmdpi.com

For indeloxazine hydrochloride, NMR was used in conjunction with mass spectrometry and infrared spectroscopy to characterize the structure of its isolated metabolites. nih.gov While MS provides information on mass and elemental composition, NMR experiments (such as 1D ¹H and ¹³C, and 2D techniques like COSY and HSQC) provide the precise atomic connectivity, confirming the exact sites of metabolic modification on the molecule. researchgate.netnih.gov This powerful combination of analytical techniques ensures a high degree of confidence in the structural assignments of metabolites. nih.gov

Radiotracer Studies (e.g., 14C-labeled compound)

Radiotracer studies are a fundamental methodology in drug metabolism research, providing a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies typically involve synthesizing a version of the drug labeled with a radioactive isotope, such as Carbon-14 (¹⁴C). nih.gov

Following the administration of ¹⁴C-indeloxazine hydrochloride to rats, researchers can track the radioactivity throughout the body and in excreta. nih.gov Such studies have shown that after oral administration, the plasma concentration of total radioactivity peaks quickly. nih.gov They also provide quantitative data on excretion routes, revealing that the majority of the dose is excreted in the urine, with a significant portion also eliminated through feces and bile. nih.gov Additionally, radiolabeled tracers like ¹⁴C-2-deoxyglucose are used in conjunction with animal models of ischemia to measure the effects of indeloxazine on glucose metabolism in different brain regions. nih.gov

Interactive Table: Analytical Techniques in Indeloxazine Hydrochloride Research

| Technique | Application | Key Findings | References |

|---|---|---|---|

| LC-MS/GC-MS | Quantification of indeloxazine and its metabolites in biological fluids. | Enables calculation of pharmacokinetic parameters like plasma half-life. | mdpi.comnrfhh.comnih.govnih.gov |

| Mass Spectrometry (MS) | Identification and structural characterization of metabolites. | Seven metabolites were identified, resulting from oxidation, hydroxylation, and conjugation. | nih.govijpras.comchromatographyonline.com |

| NMR Spectroscopy | Definitive structure elucidation of the parent compound and metabolites. | Confirmed the precise chemical structures of metabolites identified by MS. | nih.govhts-110.comresearchgate.netspringernature.com |

| Radiotracer Studies (¹⁴C) | Tracking the absorption, distribution, metabolism, and excretion (ADME) of the drug. | Revealed rapid absorption and primary excretion via urine; quantified glucose metabolism in the brain. | nih.govnih.gov |

Future Directions and Research Gaps in S Indeloxazine Hydrochloride Investigations

Elucidating Undiscovered Molecular Targets and Pathways

While the primary mechanism of indeloxazine (B1208973) is understood to involve the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, its broader pharmacological profile suggests the existence of additional molecular targets and pathways that contribute to its effects. nih.govnih.gov Future research should focus on identifying these currently unknown interactions to build a more comprehensive understanding of its therapeutic and potential side effects.

Initial studies have shown that indeloxazine has a preferential affinity for both [3H]citalopram and [3H]nisoxetine binding sites, indicating its interaction with serotonin and norepinephrine transporters. nih.gov However, the compound also enhances acetylcholine (B1216132) release in the rat forebrain, an effect mediated by the activation of the 5-HT₄ receptor. wikipedia.org This suggests a more complex interplay between different neurotransmitter systems than previously thought.

Furthermore, indeloxazine has been identified as an NMDA receptor antagonist. wikipedia.org The implications of this antagonism on its nootropic and neuroprotective effects warrant a more thorough investigation. wikipedia.org Unraveling the specific subunits of the NMDA receptor that (S)-Indeloxazine hydrochloride interacts with could provide crucial insights into its cognitive-enhancing properties.

Advanced techniques such as chemoproteomics, genetic screening, and computational modeling could be employed to systematically map the full spectrum of its molecular interactions. Identifying these undiscovered targets will be instrumental in refining our understanding of its mechanism of action and could potentially open up new therapeutic applications for this compound.

Exploring Novel Stereoselective Synthesis Routes

The development of efficient and cost-effective methods for synthesizing the specific (S)-enantiomer of indeloxazine hydrochloride is a critical area for future research. While methods for the synthesis of racemic indeloxazine have been established, stereoselective synthesis is paramount as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. mdpi.com

Current approaches to synthesizing enantiomerically pure compounds often involve either starting with a chiral precursor, using a chiral auxiliary, or separating a racemic mixture. mdpi.com For instance, the synthesis of (S)-duloxetine, another serotonin-norepinephrine reuptake inhibitor, has been achieved through the enantioselective hydrogenation of a ketone precursor. nepjol.info Similar strategies could be adapted and optimized for the synthesis of (S)-Indeloxazine hydrochloride.

Future research in this area should focus on the development of novel catalytic systems, including both metal-based and organocatalytic approaches, to achieve high enantioselectivity and yield. mdpi.comnih.gov The exploration of enzymatic resolutions, which offer high specificity and mild reaction conditions, also presents a promising avenue. researchgate.net A successful stereoselective synthesis would not only be economically advantageous for potential future production but would also ensure the consistent pharmacological activity of the final product.

Development of Advanced Preclinical Models for Specific Neurobiological Conditions